1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Overview
Description
1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is a chemical compound that features a difluorophenyl group, a pyrrolidine ring, and a propan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.
Formation of the Propan-1-amine Backbone: The propan-1-amine backbone is constructed through a series of reactions involving the appropriate starting materials, such as α-bromoketones and 2-aminopyridine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
- 1-(3,4-Dimethoxyphenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride
Uniqueness
1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2.2ClH/c1-14(2,18-7-3-4-8-18)13(17)10-5-6-11(15)12(16)9-10;;/h5-6,9,13H,3-4,7-8,17H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTFROMJXRREJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC(=C(C=C1)F)F)N)N2CCCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461705-08-7 | |
Record name | 1-(3,4-difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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